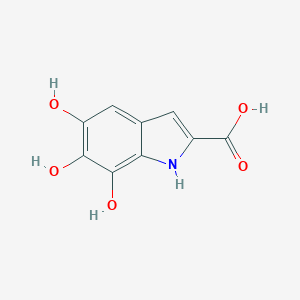![molecular formula C21H28O3 B161009 (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one CAS No. 2398-63-2](/img/structure/B161009.png)
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phenanthrene Biodegradation and Environmental Applications
Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are persistent environmental pollutants. Research has focused on the biodegradation capabilities of specific microorganisms, such as sphingomonads, which can metabolize phenanthrene efficiently in contaminated soils and sediments. This process is crucial for the bioremediation of PAH-contaminated environments, offering a natural method to mitigate pollution. The enzymes involved in the degradation pathway, including ring-hydroxylating dioxygenase and catechol 2,3-dioxygenase, have been identified, emphasizing the genetic and enzymatic mechanisms that enable such bioremediation efforts (Waigi et al., 2015).
Chemical Synthesis and Biological Activity of Cyclopenta[c]phenanthrenes
Cyclopenta[c]phenanthrenes (CP[c]Phs) represent a group of CP-PAHs that exhibit various biological activities, which are of interest in risk assessment processes due to their environmental occurrence. Their synthesis, structural features, and biological effects on living organisms, particularly in aquatic environments, have been explored to understand their potential environmental hazards. This research informs both the chemical synthesis of these compounds and their biological impact assessments (Brzuzan et al., 2013).
Pharmacological Potential of Phenanthrenes
The exploration of naturally occurring phenanthrenes has unveiled a promising avenue for novel drug discovery. These compounds, often derived from the Orchidaceae family, exhibit a range of bioactivities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The structural diversity of phenanthrenes, influenced by their substituents, makes them valuable as chemotaxonomic markers and potential lead compounds for developing new therapeutic agents (Tóth et al., 2017).
Oxygenated PAHs in Food: Toxicity and Sources
The study of oxygenated polycyclic aromatic hydrocarbons (OPAHs) in food highlights the importance of understanding the sources and potential toxic effects of PAHs and their derivatives in the human diet. OPAHs, including phenanthrenequinone, are evaluated for their genotoxicity, cytotoxicity, and other health risks, emphasizing the need for further research into their occurrence in food and the mechanisms of their formation (Ma & Wu, 2022).
特性
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h5,8,13,16-18H,3-4,6-7,9-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYBIWCQSGSYJF-DEPCRRQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=CC(=O)C=CC35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=CC(=O)C=C[C@]35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

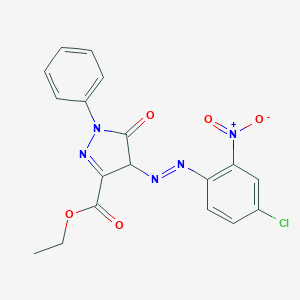
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
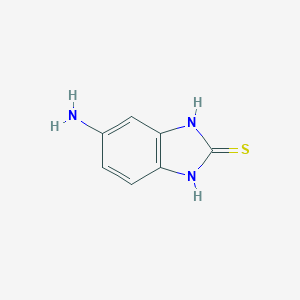
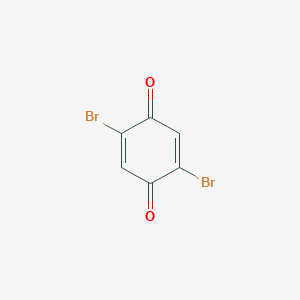
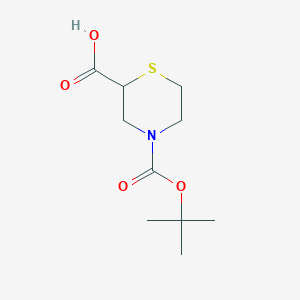
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
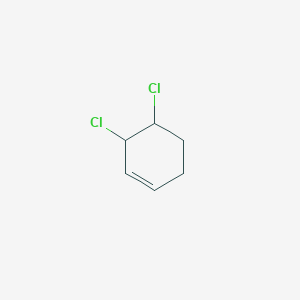
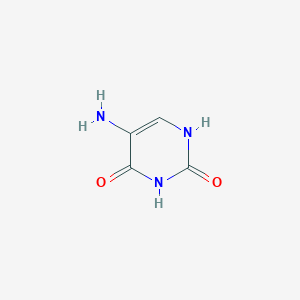
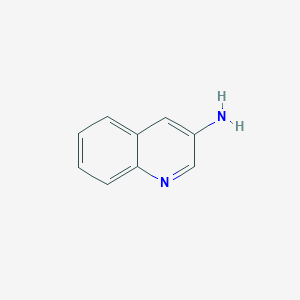
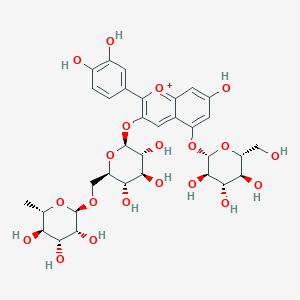
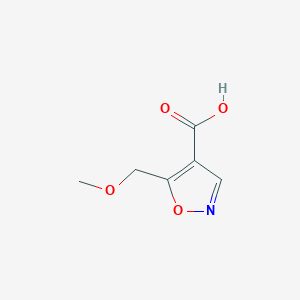
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
